2-Thiophen-3-ylpent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophen-3-ylpent-4-enoic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Thiophen-3-ylpent-4-enoic acid, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These methods provide efficient routes to synthesize thiophene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. For example, the Paal-Knorr synthesis is widely used due to its simplicity and efficiency in producing thiophene derivatives on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophen-3-ylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophene derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield thiophene 1,1-dioxides, which are important intermediates in various synthetic processes .
Wissenschaftliche Forschungsanwendungen
2-Thiophen-3-ylpent-4-enoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Thiophen-3-ylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors or activators of various enzymes and receptors, depending on their structure and functional groups . The sulfur atom in the thiophene ring plays a crucial role in these interactions, contributing to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound of thiophene derivatives, known for its aromatic properties.
2,5-Dimethylthiophene: A substituted thiophene with applications in organic synthesis.
Thiophene-2-carboxylic acid: Another thiophene derivative used in various chemical reactions.
Uniqueness
2-Thiophen-3-ylpent-4-enoic acid is unique due to its specific structure, which includes a pent-4-enoic acid moiety attached to the thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H10O2S |
---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
2-thiophen-3-ylpent-4-enoic acid |
InChI |
InChI=1S/C9H10O2S/c1-2-3-8(9(10)11)7-4-5-12-6-7/h2,4-6,8H,1,3H2,(H,10,11) |
InChI-Schlüssel |
ZERYCFMIMFATMI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CSC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.